Home > Products > Screening Compounds P124137 > 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine - 946354-95-6

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

Catalog Number: EVT-2821927
CAS Number: 946354-95-6
Molecular Formula: C23H26N4O3S
Molecular Weight: 438.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: This compound, also known as 7x, is a potent multikinase inhibitor with demonstrated apoptotic activity in tumor cells at low nanomolar concentrations (30-100 nM). [] It effectively inhibits CDK4/CYCLIN D1 and ARK5 kinases. [] The compound has been investigated for its structure-activity relationship, kinase inhibitory profile, in vitro cytotoxicity, and in vivo tumor regression properties. []

Relevance: 7x shares a core pyrimidine scaffold with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, albeit embedded within a larger fused ring system. Both compounds demonstrate the potential of substituted pyrimidines as biologically active agents, particularly in cancer research. ( [])

9-Methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (12)

Compound Description: Compound 12 exhibits potent antiproliferative activity against several cancer cell lines (HeLa, SKHep, MDA-MB-231, and H1299) with IC50 values in the submicromolar range. [] It is also a strong DNA intercalating agent, inducing DNA damage at low concentrations. [] Mechanism studies indicate that 12 induces apoptosis by modulating the expression of Bax, Bcl-2, caspase-3, caspase-7, and PARP. []

Relevance: Though structurally distinct from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, compound 12 highlights the role of piperazine substituents in achieving potent antiproliferative activity. It exemplifies the diverse biological applications of nitrogen-containing heterocycles in drug design. ( [])

N-Ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This pyrazolylpyrimidine derivative showed strong herbicidal activity against Pennisetum alopecuroides L, with an IC50 of 1.90 mg/L for root growth inhibition. [] It was part of a series of pyrazolylpyrimidine derivatives designed and synthesized to explore their herbicidal properties. []

Relevance: This compound shares the key pyrimidine scaffold with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, emphasizing the versatility of pyrimidines as a core for developing diverse bioactivities, including herbicidal applications. ( [])

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This pyrazolylpyrimidine derivative exhibited the highest inhibition of chlorophyll levels in Pennisetum alopecuroides L seedlings, with an IC50 of 3.14 mg/L. [] The presence of an alkynyloxy group at the 6-position of the pyrimidine ring was identified as a crucial structural feature for bleaching activity. []

Relevance: Like the previous pyrazolylpyrimidine derivative, this compound exemplifies the use of pyrimidines as a core for designing herbicides, showcasing the impact of substituent modifications on biological activity. ( [])

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h)

Compound Description: This 2,4,6-trisubstituted pyrimidine derivative exhibited potent antitumor activity, particularly against PC-3 cells (human prostate cancer) with an IC50 value of 3.82 μmol/L. [] It demonstrated lower toxicity to normal gastric mucosal epithelial cells compared with 5-fluorouracil. []

Relevance: Compound 13h shares the key structural features of a substituted pyrimidine ring and a piperazine moiety with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine. Its antitumor activity further highlights the importance of these structural components in medicinal chemistry. ( [])

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

Compound Description: Similar to 13h, this trisubstituted pyrimidine derivative displayed potent antitumor activity, notably against PC-3 cells with an IC50 value of 2.29 μmol/L. [] It exhibited lower toxicity towards GES-1 cells (human normal gastric mucosal epithelial cells) compared to the positive control 5-fluorouracil. []

Relevance: Like 13h, compound 13i possesses a substituted pyrimidine ring and a piperazine substituent, similar to 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, reinforcing the significance of these structural features for antitumor activity. ( [])

Relevance: While structurally dissimilar to 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, Pictilisib highlights the importance of considering pharmacokinetic properties, particularly brain penetration, during drug development. Both compounds belong to a broader class of heterocyclic compounds that target crucial signaling pathways in cancer. ( [], [])

GNE-317

Compound Description: GNE-317 is another phosphatidylinositol 3-kinase inhibitor that, unlike Pictilisib, exhibits good brain penetration and uniform distribution in both U87 and GS2 GBM models. [, ] This favorable pharmacokinetic profile makes it a more promising candidate for treating GBM compared with Pictilisib. [, ]

Relevance: Although structurally different from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, GNE-317, like Pictilisib, emphasizes the crucial role of pharmacokinetic considerations in drug development. Both GNE-317 and Pictilisib underscore the potential of targeting the PI3K pathway for cancer therapy, but brain penetration is a crucial factor for efficacy in GBM. ( [], [])

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib, PD-0332991)

Compound Description: Palbociclib, also known as PD-0332991, is a cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. [] Its potential for treating glioblastoma is hampered by limited brain penetration due to efflux transporters at the blood-brain barrier. []

Relevance: Though structurally distinct from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, Palbociclib shares the presence of a piperazine moiety and a pyrimidine ring system. Its limited brain penetration, similar to Pictilisib, highlights the challenges of drug delivery to the central nervous system. ( [])

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin. [, ] Preclinical assessment indicated low plasma protein binding, low hepatic clearance, and varying oral bioavailability across species. [] The predicted human pharmacokinetic profile suggested that a 55 mg once-daily dose might be clinically efficacious. []

Relevance: While structurally dissimilar to 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, GDC-0980 demonstrates the utility of targeting the PI3K pathway for cancer therapy. It also highlights the importance of thorough preclinical evaluation, including pharmacokinetic profiling, for guiding clinical development. ( [], [])

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (F06)

Compound Description: F06 is an inhibitor of ERCC1-XPF, a structure-specific endonuclease essential for DNA repair. [] Inhibiting ERCC1-XPF can enhance the cytotoxic effects of platinum-based drugs and cyclophosphamide in cancer cells. []

Relevance: Though structurally distinct from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, F06, like compound 12, emphasizes the role of piperazine substituents in achieving potent biological activity. It highlights a different application of heterocyclic compounds, targeting DNA repair mechanisms for cancer therapy. ( [])

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-cyclohexylpiperazin-1-yl)methyl)phenol (Compound 3)

Compound Description: Compound 3 is a derivative of F06 identified through docking-based virtual screening as a potent inhibitor of ERCC1-XPF activity. [] It exhibited strong in vitro inhibitory activity against ERCC1-XPF. []

Relevance: Compound 3, like its parent compound F06, demonstrates the potential of targeting ERCC1-XPF for cancer therapy. The presence of a piperazine moiety, shared with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, emphasizes the role of this structural feature in achieving potent biological activity across different therapeutic targets. ( [])

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl) methyl)phenol (Compound 4)

Compound Description: Compound 4 is another derivative of F06 identified through virtual screening as a potent inhibitor of ERCC1-XPF activity. [] It effectively inhibited ERCC1-XPF in vitro and significantly inhibited the removal of cyclobutane pyrimidine dimers in UV-irradiated cells. []

Relevance: Similar to compound 3, compound 4 showcases the potential of targeting ERCC1-XPF for cancer therapy and further emphasizes the significance of the piperazine moiety for potent biological activity. ( [])

Ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate (2)

Compound Description: Compound 2 is a 4-thiopyrimidine derivative characterized by single-crystal X-ray diffraction and various spectroscopic techniques. [] It forms a two-dimensional network through hydrogen bond interactions in its crystal structure. []

Relevance: Compound 2 shares the core pyrimidine ring system with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine. It represents a different class of pyrimidine derivatives with potential for biological activity, emphasizing the versatility of this scaffold. ( [])

{4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (3)

Compound Description: Compound 3 is another 4-thiopyrimidine derivative characterized by single-crystal X-ray diffraction and spectroscopic techniques. [] It exhibits weak cytotoxic activity against HeLa and K563 cancer cell lines but is nontoxic towards CFPAC and HUVEC cells. []

Relevance: Like compound 2, this 4-thiopyrimidine derivative shares the core pyrimidine scaffold with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine. Its cytotoxicity highlights the potential of pyrimidine derivatives as antitumor agents. ( [])

4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (4)

Compound Description: Compound 4 is a 4-thiopyrimidine derivative, structurally similar to compounds 2 and 3, characterized by single-crystal X-ray diffraction and spectroscopic techniques. [] It exhibits higher cytotoxicity than compound 3 against both cancer and normal cell lines. []

Relevance: Like compounds 2 and 3, this derivative shares the core pyrimidine scaffold with 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, further demonstrating the potential of pyrimidine derivatives in antitumor research. ( [])

N-(4-{N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]methylamino}benzoyl)-L-glutamate (MTXO)

Compound Description: MTXO is a novel furo[2,3-d]pyrimidine-based classical antifolate with antitumor activity comparable to methotrexate. [] Structural studies show that it binds to dihydrofolate reductase (DHFR) from both Pneumocystis carinii and human sources. []

Relevance: Although structurally different from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, MTXO exemplifies the potential of substituted pyrimidines as antifolates. Both compounds highlight the ability of pyrimidine derivatives to target key enzymes in cell growth and proliferation. ( [])

N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (1) and N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]-N- methylamino]benzoyl]-L-glutamic acid (2)

Compound Description: Compounds 1 and 2 are classical antifolate analogues featuring a furo[2,3-d]pyrimidine ring system. [] They were designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [] Compound 2 exhibits twice the potency of compound 1 against DHFR. [] Both compounds demonstrate significant cytotoxicity towards various tumor cell lines. []

Relevance: Though structurally distinct from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, compounds 1 and 2 further illustrate the potential of substituted pyrimidines as potent antifolates with antitumor activity. This emphasizes the versatility of pyrimidines as a core for developing therapeutics targeting cell growth and proliferation. ( [])

N-[4-[2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (3) and N-[4-[[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]methyl] benzoyl]-L-glutamic acid (4)

Compound Description: Compounds 3 and 4 are classical 2,4-diaminofuro[2,3-d]pyrimidines designed as inhibitors of DHFR and TS. [] They differ in the bridge connecting the heterocyclic ring to the p-aminobenzoyl-L-glutamate moiety. [] Compound 3 shows moderate DHFR inhibitory activity and potent antitumor activity, while compound 4 is essentially inactive against DHFR and shows low growth inhibitory activity. []

Relevance: These compounds showcase how structural variations, particularly in the bridge region, can significantly impact the biological activity of pyrimidine derivatives. This is relevant to 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, as it highlights the importance of exploring structural modifications for optimizing desired biological effects. ( [])

Relevance: While structurally distinct from 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, these compounds, along with compounds 1, 2, 3, and 4, demonstrate the wide range of substitutions possible on the pyrimidine ring system and their influence on biological activity, particularly in targeting DHFR. ( [])

Properties

CAS Number

946354-95-6

Product Name

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine

Molecular Formula

C23H26N4O3S

Molecular Weight

438.55

InChI

InChI=1S/C23H26N4O3S/c1-18-8-10-21(11-9-18)30-23-16-22(24-19(2)25-23)26-12-14-27(15-13-26)31(28,29)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

FUUYHDVUNWDQSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.